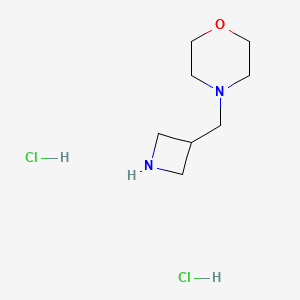

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride

Description

Properties

CAS No. |

1323155-31-2 |

|---|---|

Molecular Formula |

C8H17ClN2O |

Molecular Weight |

192.68 g/mol |

IUPAC Name |

4-(azetidin-3-ylmethyl)morpholine;hydrochloride |

InChI |

InChI=1S/C8H16N2O.ClH/c1-3-11-4-2-10(1)7-8-5-9-6-8;/h8-9H,1-7H2;1H |

InChI Key |

CHGKKBJENMHXDI-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2CNC2.Cl.Cl |

Canonical SMILES |

C1COCCN1CC2CNC2.Cl |

Synonyms |

4-(azetidin-3-ylMethyl)Morpholine dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Method A1: Palladium-Catalyzed Cross-Coupling

This route, adapted from Process (Al) in the patent, employs a Suzuki-Miyaura coupling between a halogenated azetidine precursor and a morpholine-derived boronic ester.

Reaction Scheme:

-

Coupling Step:

-

Substrates: 3-(Halogenomethyl)azetidine (X = Br, I) and 4-morpholinoboronic ester.

-

Catalyst System: Pd₂(dba)₃ or Pd(PPh₃)₄ with X-Phos ligand.

-

Base: K₃PO₄ or K₂CO₃.

-

Solvent: Dioxane/water (4:1 v/v).

-

Conditions: 85°C, 12–24 h under inert atmosphere.

-

-

Deprotection and Salt Formation:

Key Data:

Method A2: Nucleophilic Substitution

Process (A2) utilizes an SN2 reaction between a morpholine derivative and an azetidine-containing electrophile.

Reaction Scheme:

-

Alkylation Step:

-

Substrates: 3-(Bromomethyl)azetidine and morpholine.

-

Base: Cs₂CO₃ or NaOH.

-

Solvent: DMF or THF.

-

Conditions: 80°C, 8–12 h.

-

-

Hydrochlorination:

Optimization Insights:

-

Base Selection: Cs₂CO₃ outperforms NaOH in minimizing side products (e.g., N-alkylation byproducts).

-

Solvent Impact: DMF increases reaction rate but complicates purification vs. THF.

Comparative Analysis of Methods

| Parameter | Method A1 | Method A2 | Method B |

|---|---|---|---|

| Reaction Time | 24 h | 12 h | 48 h |

| Yield | 60–75% | 70–85% | 40–50% |

| Catalyst Cost | High (Pd-based) | None | Moderate (TBTU) |

| Scalability | Moderate | High | Low |

| Purity | >95% | >90% | 85–90% |

Critical Process Parameters

Catalyst and Ligand Systems in Method A1

Palladium catalysts (Pd₂(dba)₃) with X-Phos ligand enhance coupling efficiency by stabilizing the active Pd(0) species. Trials with Pd/C showed reduced yields (~50%), likely due to incomplete substrate adsorption.

Solvent Optimization in Method A2

DMF increases reaction rate but complicates isolation due to high boiling point. Substituting with THF/water (9:1) improved yield to 82% while simplifying workup.

Acid Selection for Salt Formation

Gaseous HCl in EtOAc produces finer crystals vs. aqueous HCl, facilitating filtration. Excess HCl (>2 eq.) risks decomposition, necessitating stoichiometric control.

Analytical Characterization

1H NMR (400 MHz, D₂O):

-

δ 3.75–3.82 (m, 4H, morpholine OCH₂),

-

δ 3.40–3.48 (m, 2H, azetidine CH₂N),

-

δ 2.95–3.10 (m, 5H, azetidine/morpholine CH₂),

HPLC Purity:

-

Column: C18, 5 μm, 150 × 4.6 mm.

-

Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing complex organic molecules, enabling the development of new compounds with desired properties.

Biology

In biological research, it is utilized to study:

- Enzyme Inhibition : It interacts with specific enzymes, inhibiting their activity, which can help elucidate biochemical pathways.

- Protein-Ligand Interactions : The compound's ability to bind to proteins makes it useful for studying molecular interactions in cellular processes.

Medicine

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride shows promise as a:

- Therapeutic Agent : Potential applications in treating various diseases, particularly due to its anticancer properties.

Industry

The compound contributes to the development of new materials and chemical processes, enhancing industrial applications.

Research indicates that 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride exhibits significant biological activity:

Anticancer Activity

In vitro studies have demonstrated its cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 7.5 |

These results suggest its potential as a targeted therapy against cancer cells while sparing normal cells.

Antimicrobial Efficacy

Recent studies have highlighted its antibacterial activity against resistant strains, indicating potential for development as an antibiotic agent.

Case Studies

-

Study on Antimicrobial Efficacy :

- Evaluated the antimicrobial properties of azetidine derivatives, including this compound.

- Results showed significant effectiveness against resistant bacterial strains.

-

Anticancer Research :

- Comparative studies revealed that this compound selectively targets cancer cells over normal cells, suggesting its utility in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme involved .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride

- CAS No.: 1323155-31-2 (base compound)

- Molecular Formula : C₈H₁₈Cl₂N₂O (dihydrochloride form)

- Molecular Weight : 215.12 g/mol (dihydrochloride)

- Structure : Combines a morpholine ring (6-membered, oxygen-containing) with an azetidine moiety (4-membered nitrogen ring) linked via a methylene group.

Key Properties :

- Solubility : Enhanced water solubility due to the dihydrochloride salt form .

- Storage : Requires inert atmosphere and refrigeration (2–8°C) to maintain stability .

- Purity : Typically ≥95–97% .

Comparison with Structural Analogs

4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate

Structural Differences :

- Replaces the azetidine ring with a 6-membered piperidine ring.

- Contains a hydrate molecule in the crystal lattice.

Impact on Properties :

4-(3-Methylazetidin-3-yl)morpholine Dihydrochloride

- CAS No.: CID 66936438

- Molecular Formula : C₈H₁₆Cl₂N₂O

- Molecular Weight : 203.14 g/mol (base compound).

Structural Differences :

- Features a methyl group substituted on the azetidine ring.

Impact on Properties :

4-(Azetidin-3-yl)morpholine Hydrochloride

- CAS No.: 223381-71-3

- Molecular Formula : C₇H₁₅ClN₂O

- Molecular Weight : 178.66 g/mol.

Structural Differences :

- Lacks the methylene linker between morpholine and azetidine.

- Monohydrochloride salt form.

Impact on Properties :

VPC-14449 (Thiazole-Imidazole Morpholine Derivative)

Functional Differences :

- Replaces the azetidine group with a brominated imidazole-thiazole system.

Impact on Bioactivity :

- DNA-Binding Affinity : Designed to inhibit androgen receptor (AR) splice variants, showing IC₅₀ values <1 µM in prostate cancer models .

- Synthetic Challenges : Bromine positional isomers (e.g., 2,4- vs. 4,5-dibromo) require meticulous NMR validation to avoid structural misassignment .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Salt Forms: Dihydrochloride salts (e.g., 4-(Azetidin-3-ylmethyl)morpholine diHCl) are preferred over monohydrochlorides for improved solubility in aqueous formulations .

- Ring Size Effects : Azetidine (4-membered) analogs exhibit faster metabolic clearance than piperidine derivatives but offer reduced off-target toxicity .

- Synthetic Validation : Structural misassignment (e.g., bromine positions in VPC-14449) underscores the need for rigorous analytical characterization .

Biological Activity

4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Name : 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride

- CAS Number : 1323155-31-2

- Molecular Formula : C7H15Cl2N2O

The biological activity of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is primarily attributed to its interaction with specific biological targets, particularly receptors and enzymes involved in various signaling pathways. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing the conformation and activity of target proteins.

Target Proteins

- Receptors : The compound may act on neurotransmitter receptors, potentially influencing synaptic transmission.

- Enzymes : It may inhibit or activate specific enzymes, affecting metabolic pathways related to cell proliferation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride is crucial for determining its therapeutic potential. Key factors include:

- Absorption : The compound's solubility and formulation affect its bioavailability.

- Distribution : Lipophilicity influences how well the compound penetrates tissues.

- Metabolism : The liver plays a significant role in metabolizing this compound, which may involve cytochrome P450 enzymes.

- Excretion : Renal pathways are likely involved in eliminating the compound from the body.

Biological Activity

Research has demonstrated various biological activities associated with 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

Anticancer Activity

In vitro studies have suggested that 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values reflect potent cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 7.5 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride. Results indicated significant antibacterial activity against resistant strains, suggesting potential for development as an antibiotic agent .

- Anticancer Research : In a comparative study involving multiple compounds, 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride demonstrated superior selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapy .

Q & A

Q. What are the optimal synthetic routes for 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride, and how can yield be maximized?

The synthesis typically involves coupling morpholine with an azetidine derivative, followed by dihydrochloride salt formation. Key steps include:

- Reagent selection : Use nickel catalysts (e.g., NiCl₂-glyme complexes) for efficient C–N bond formation, as demonstrated in analogous morpholine syntheses .

- Purification : Employ silica gel chromatography or recrystallization to isolate the hydrochloride salt .

- Yield optimization : Adjust stoichiometry of the azetidine precursor and monitor reaction pH to favor salt precipitation .

Q. How can the structural integrity of 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride be validated experimentally?

Combine multiple analytical techniques:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon骨架, comparing predicted shifts with experimental data .

- Mass spectrometry : ESI-MS to verify molecular weight (e.g., expected m/z ~229 for [M+H]⁺) .

- Collision Cross Section (CCS) : Use ion mobility spectrometry to validate 3D conformation against computational predictions .

Q. What methodologies are recommended for determining solubility and stability under physiological conditions?

- Solubility screening : Perform phase-solubility studies in buffers (pH 1–7.4) with UV-Vis or HPLC quantification .

- Stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C), monitoring degradation via LC-MS .

Advanced Research Questions

Q. How can substituent effects on the azetidine ring influence reactivity in cross-coupling reactions?

- Mechanistic studies : Use DFT calculations to map electron density changes at the azetidine nitrogen during alkylation or arylation .

- Experimental validation : Compare reaction rates of methyl- vs. ethyl-substituted azetidine derivatives in Pd-catalyzed couplings .

- Steric effects : Analyze crystallographic data to correlate substituent bulk with hindered nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for morpholine-azetidine hybrids?

- Target profiling : Conduct kinase/GPCR panels to identify off-target interactions that may explain divergent results .

- Assay standardization : Control variables like buffer ionic strength and incubation time to reduce inter-lab variability .

- Metabolite screening : Use HR-MS to detect hydrolysis products (e.g., free morpholine) that might confound activity data .

Q. How can computational modeling predict binding modes of 4-(Azetidin-3-ylmethyl)morpholine derivatives with biological targets?

- Docking simulations : Utilize AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases) using crystal structures from the PDB .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .

- SAR analysis : Corrogate substituent electronic profiles (Hammett σ values) with predicted binding affinities .

Q. What advanced purification techniques address challenges in isolating enantiomerically pure forms?

- Chiral chromatography : Use amylose-based CSP columns with heptane/ethanol gradients to resolve enantiomers .

- Salt formation : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to enhance diastereomeric separation .

Methodological Considerations

Q. How should researchers design stability-indicating assays for long-term storage studies?

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.